

# Application Notes and Protocols for IR-780 Dye

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## Compound of Interest

Compound Name: IR-7

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## Introduction

**IR-780** is a lipophilic, near-infrared (NIR) heptamethine cyanine dye with significant potential in preclinical and translational research. Its strong absorbance and fluorescence in the NIR window (700-900 nm), coupled with its inherent tumor-targeting properties, make it a valuable tool for a range of applications, including in vivo imaging, photothermal therapy (PTT), and targeted drug delivery.<sup>[1][2][3]</sup> This document provides detailed application notes and experimental protocols for the effective use of **IR-780** dye in a research setting.

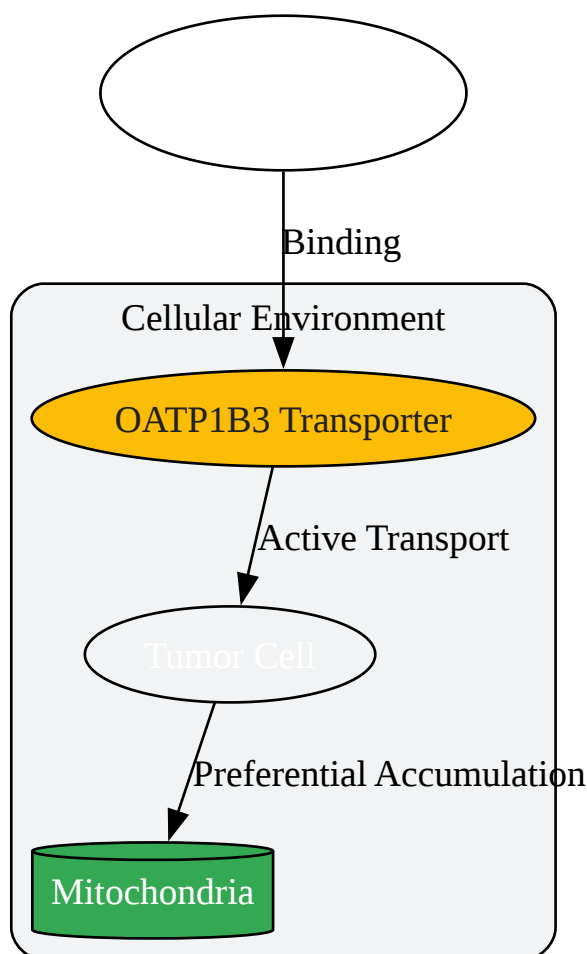
## Physicochemical and Photophysical Properties

**IR-780** exhibits favorable photophysical properties for biological applications, including a high molar extinction coefficient and a fluorescence emission profile that allows for deep tissue penetration with minimal autofluorescence.<sup>[1][4][5]</sup> These properties are summarized in the table below.

Property	Value	References
Maximum Excitation Wavelength ( $\lambda_{\text{max}}$ )	777 - 780 nm	[1][4]
Maximum Emission Wavelength ( $\lambda_{\text{em}}$ )	798 - 823 nm	[1][4]
Molar Extinction Coefficient ( $\epsilon$ )	265,000–330,000 M <sup>-1</sup> cm <sup>-1</sup>	[1][6]
Fluorescence Quantum Yield ( $\Phi_F$ )	Highly solvent and environment dependent. Can be significantly enhanced upon encapsulation.	[1][6][7]
In DMSO	~13%	
In Ethanol, FBS, whole blood	12-14%	
In water	~0.3%	
Singlet Oxygen Quantum Yield ( $\Phi_\Delta$ )	0.127	[1][6]
Molecular Weight	667.1 g/mol	[8]
Solubility	Soluble in organic solvents like DMSO, chloroform, and slightly soluble in ethanol. Poorly soluble in aqueous solutions.	[8][9]

## Tumor-Targeting Mechanism

The selective accumulation of **IR-780** in tumor cells is a key advantage for cancer-related applications. This targeting is not primarily due to the enhanced permeability and retention (EPR) effect alone, but rather an active uptake mechanism.



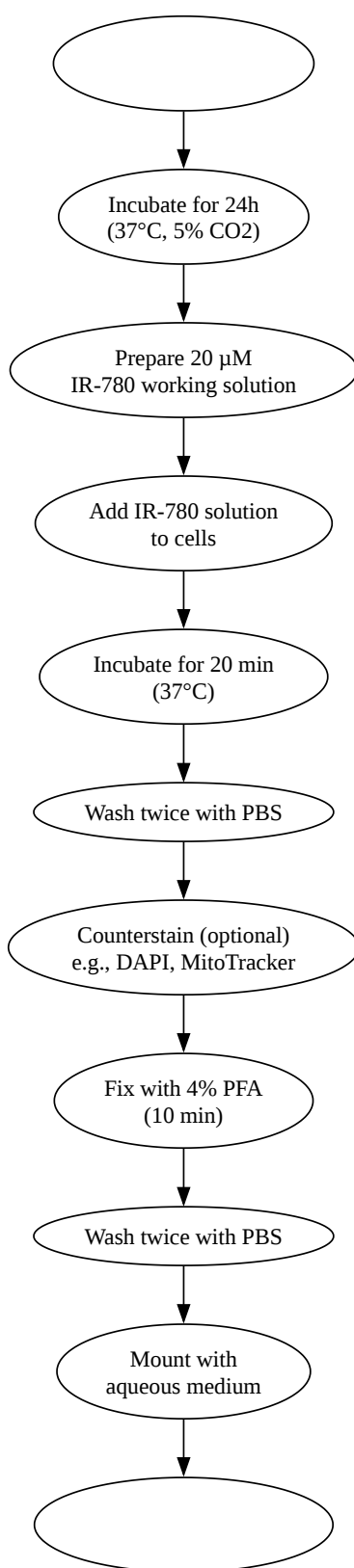
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Studies have shown that the organic anion-transporting polypeptide 1B3 (OATP1B3) plays a dominant role in the transport of **IR-780** into tumor cells.[2][3][10] OATP1B3 is often overexpressed on the surface of various cancer cells.[2] Following transport into the cell, **IR-780** preferentially accumulates in the mitochondria.[2][3] This active uptake mechanism contributes to a high tumor-to-background signal ratio in imaging applications.

## Experimental Protocols

### I. In Vitro Cell Staining for Fluorescence Microscopy

This protocol describes the staining of cancer cells with **IR-780** for visualization using confocal microscopy.



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Materials:

- **IR-780** iodide (e.g., Sigma-Aldrich)
- Dimethyl sulfoxide (DMSO)
- Cell culture medium appropriate for your cell line
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Glass-bottom petri dishes or chamber slides
- Optional: DAPI for nuclear counterstaining, MitoTracker Green FM for mitochondrial co-localization.

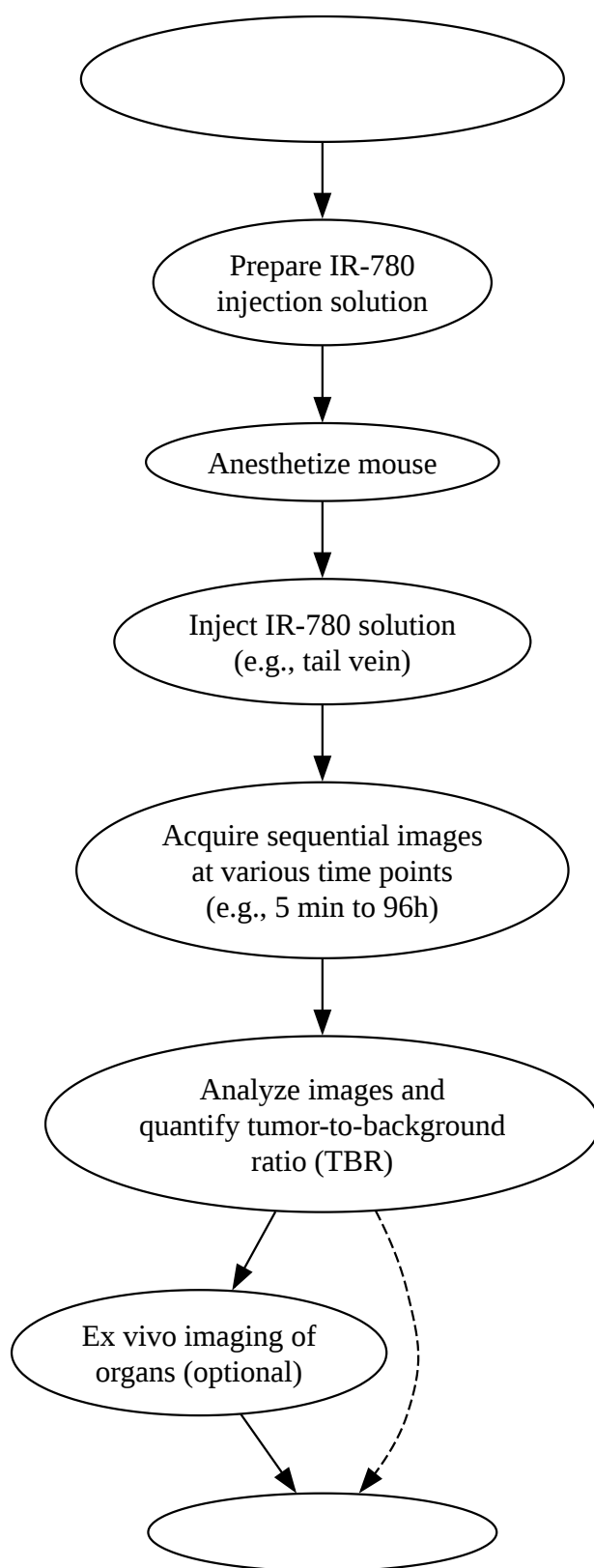
#### Procedure:

- **Cell Seeding:** Seed prostate cancer cells (e.g., PC-3, LNCaP) or other cancer cell lines in 35-mm glass-bottom petri dishes at a density of  $1 \times 10^4$  cells per dish.[\[10\]](#)
- **Cell Culture:** Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell adhesion.[\[10\]](#)
- **Preparation of Staining Solution:** Prepare a 1 mM stock solution of **IR-780** in DMSO.[\[10\]](#) Immediately before use, dilute the stock solution in cell culture medium to a final working concentration of 20 μM.[\[10\]](#)
- **Staining:** Remove the culture medium from the cells and add the 20 μM **IR-780** working solution.[\[10\]](#)
- **Incubation:** Incubate the cells at 37°C for 20 minutes. This incubation time has been shown to be optimal for achieving peak mean fluorescence intensity in prostate cancer cells.[\[10\]](#)
- **Washing:** Wash the cells twice with PBS to remove unbound dye.[\[10\]](#)
- **Counterstaining (Optional):**

- For nuclear staining, incubate with DAPI at 37°C for 10 minutes, followed by two washes with PBS.[\[10\]](#)
- For mitochondrial co-localization, incubate with 200 nM MitoTracker Green FM for 30 minutes at 37°C, followed by repeated rinsing.[\[10\]](#)
- Fixation: Fix the cells with 4% PFA for 10 minutes at room temperature.[\[10\]](#)
- Final Wash: Wash the cells twice with PBS.[\[10\]](#)
- Mounting and Imaging: Mount the slides with an aqueous mounting medium and observe under a confocal laser microscope. Use an excitation wavelength of ~633 nm and detect emission around 780 nm.[\[10\]](#)

## II. In Vivo Near-Infrared Fluorescence (NIRF) Imaging

This protocol outlines the procedure for non-invasive imaging of tumor-bearing mice using **IR-780**.



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Materials:

- **IR-780** iodide
- Vehicle for injection (e.g., a mixture of DMSO, PEG300, Tween-80, and saline)
- Tumor-bearing mice (e.g., subcutaneous or orthotopic xenograft models)
- Anesthesia (e.g., isoflurane)
- In vivo imaging system with NIR fluorescence capabilities (e.g., IVIS Spectrum)

#### Procedure:

- **Animal Model:** Establish tumor xenografts in mice. For example, subcutaneous injection of cancer cells.
- **Preparation of Injection Solution:** Due to its hydrophobicity, **IR-780** needs to be formulated for intravenous injection. A common formulation involves dissolving **IR-780** in DMSO, then mixing with PEG300 and Tween-80, followed by dilution with saline.[\[11\]](#) The final concentration should be adjusted to deliver a dose of approximately 1 mg/kg.[\[11\]](#)
- **Injection:** Anesthetize the mice using isoflurane. Inject the prepared **IR-780** solution (typically 100-200  $\mu$ L) via the tail vein.[\[5\]](#)[\[12\]](#)
- **Imaging:** Acquire whole-body NIRF images at various time points post-injection (e.g., 5 minutes, 1, 4, 24, 48, 72, and 96 hours).[\[12\]](#) Use an appropriate excitation filter (e.g., 745 nm) and emission filter (e.g., 810 nm).[\[12\]](#)
- **Image Analysis:** Quantify the fluorescence intensity in the tumor region and in a non-tumor bearing area (e.g., muscle) to calculate the tumor-to-background ratio (TBR). A TBR greater than 5 is often considered reliable for tumor identification.[\[13\]](#)
- **Ex Vivo Imaging (Optional):** At the end of the experiment, euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the dissected tissues to confirm the biodistribution of the dye.[\[12\]](#)

#### Tumor-to-Background Ratios (TBR) Reported in Literature:



Animal Model	Imaging Agent	Time Point	TBR	Reference
Ovarian Cancer Xenograft	FA-IR780&PFOB-SNPs	Intraoperative	~7.62	[13]
Ovarian Cancer Xenograft	OTL38 (folate-S0456)	Intraoperative	~4.4	[13]

| Subcutaneous SKOV3 Tumors | FA-IR780&PFOB-SNPs | - | >5 |[13] |

### III. Photothermal Therapy (PTT) Protocol

This protocol provides a general guideline for in vivo photothermal therapy using **IR-780**.

Materials:

- **IR-780** loaded nanoparticles (to enhance stability and tumor accumulation)
- Tumor-bearing mice
- Anesthesia
- NIR laser (e.g., 808 nm) with an optical fiber
- Infrared thermal imaging camera

Procedure:

- Administration of PTT Agent: Intravenously inject tumor-bearing mice with an **IR-780** formulation (e.g., FA-IR780-NP at a dose corresponding to 1 mg/kg of **IR-780**).[11]
- Accumulation: Allow the agent to accumulate in the tumor. The optimal time for irradiation is typically 24 to 72 hours post-injection, which should be determined from biodistribution studies.[11]
- Anesthesia and Irradiation: Anesthetize the mice. Irradiate the tumor area with an 808 nm NIR laser at a power density of 1 W/cm<sup>2</sup> for 10 minutes.[11]

- **Temperature Monitoring:** Monitor the temperature of the tumor surface using an infrared thermal imaging camera during irradiation. A temperature increase to above 42°C is generally required for effective hyperthermia.
- **Tumor Growth Monitoring:** Monitor the tumor size and body weight of the mice over time to evaluate the therapeutic efficacy.

## IV. Flow Cytometry for Cellular Uptake Analysis

This protocol can be adapted to quantify the cellular uptake of **IR-780**.

Materials:

- Cancer cell lines
- **IR-780** iodide
- Cell culture medium
- PBS
- Trypsin-EDTA
- Flow cytometry staining buffer (e.g., PBS with 1% FBS)
- Flow cytometer with appropriate lasers and detectors for NIR range.

Procedure:

- **Cell Treatment:** Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with different concentrations of **IR-780** or a single concentration for various time points.
- **Cell Harvesting:** Wash the cells with PBS and detach them using Trypsin-EDTA.
- **Cell Preparation:** Resuspend the cells in flow cytometry staining buffer and count them. Adjust the cell concentration to approximately  $1 \times 10^6$  cells/mL.[\[14\]](#)
- **Data Acquisition:** Analyze the cells using a flow cytometer. Use an excitation laser and emission filter appropriate for **IR-780** (e.g., excitation with a red laser and detection in a far-

red channel).

- Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity of the **IR-780** signal to determine cellular uptake.

## Conclusion

**IR-780** is a versatile NIR dye with significant promise in cancer research. Its inherent tumor-targeting capabilities and favorable photophysical properties make it an excellent candidate for developing advanced diagnostic and therapeutic strategies. The protocols provided herein offer a starting point for researchers to effectively utilize **IR-780** in their studies. Optimization of these protocols for specific cell lines, animal models, and instrumentation is recommended to achieve the best results.

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